Home > Products > Screening Compounds P33335 > 4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline
4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline - 1132609-87-0

4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline

Catalog Number: EVT-2981504
CAS Number: 1132609-87-0
Molecular Formula: C25H25N7
Molecular Weight: 423.524
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hoechst 33258

Compound Description: Hoechst 33258 (4-[5′-(4′′′-Methylpiperazin-1′′′-yl)-2′,5′-bi-1H-benzimidazol-2′-yl]phenol) is a DNA-binding dye. It is known for its use in various applications, including fluorescent staining of DNA in microscopy and flow cytometry. []

2-Iodo-4-[5′-(4′′′-Methylpiperazin-1′′′-yl)-2′,5′-bi-1H-benzimidazol-2′-yl]phenol (IodoHoechst 33258)

Compound Description: This compound is a monoiodo derivative of Hoechst 33258. It was synthesized and characterized as part of a study investigating the iodination products of Hoechst 33258. []

4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one

Compound Description: This compound is being investigated for its use in treating adenokistoznoy carcinoma, a type of cancer. It is specifically highlighted for its potential in reducing solid tumors or preventing their progression, particularly when used in combination with docetaxel. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. It exhibits good preclinical pharmacokinetics and enhanced antitumor activity when used in combination with osimertinib, an approved EGFR inhibitor. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. It displays potent in vivo antiplatelet and antithrombotic activities and is considered a potential alternative to clopidogrel. []

Overview

4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The compound's molecular formula is C₂₅H₂₅N₇, and it has a molecular weight of approximately 423.2171 daltons . This compound is classified under the category of substituted indazole derivatives, which are known for their biological activity, particularly in inhibiting various protein kinases involved in cell signaling and proliferation .

Synthesis Analysis

The synthesis of 4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-methylpiperazine and benzimidazole derivatives.
  2. Cyclization: The formation of the indazole moiety is achieved through cyclization reactions involving appropriate precursors. For instance, the reaction of hydrazine with substituted aromatic compounds can yield indazole derivatives .
  3. Coupling Reactions: The final step often involves coupling the indazole derivative with an aniline derivative to form the target compound. This can be accomplished using various coupling agents or conditions to facilitate the formation of the amine bond.

Technical details regarding specific reaction conditions, such as temperature, solvents (e.g., dimethylformamide), and catalysts, are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of 4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline can be represented as follows:

  • Core Structure: The compound features a central indazole ring linked to a benzimidazole moiety through a piperazine group.
  • Functional Groups: Notable functional groups include an amine (-NH₂) and aromatic rings that contribute to its biological activity.

Structural Data

  • Molecular Formula: C₂₅H₂₅N₇
  • Molecular Weight: 423.2171 g/mol
  • Key Bonds: The structure contains multiple aromatic systems that enhance its interaction with biological targets .
Chemical Reactions Analysis

4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline participates in various chemical reactions that can be exploited for further functionalization:

  1. Nucleophilic Substitution: The presence of the aniline group allows for nucleophilic substitution reactions, which can introduce additional substituents onto the aromatic ring.
  2. Amination Reactions: The primary amine can react with electrophiles to form new bonds, expanding its utility in drug design.
  3. Cyclization Reactions: The indazole and benzimidazole rings can undergo further cyclization under specific conditions to create more complex structures .
Mechanism of Action

The mechanism of action for 4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline primarily involves its role as an inhibitor of protein kinases, specifically targeting cell division protein kinase 2 (CDK2).

Process

  • Binding Affinity: The compound binds to the ATP-binding site of CDK2, inhibiting its activity and thus affecting cell cycle progression.
  • Biological Impact: By inhibiting CDK2, this compound may induce cell cycle arrest in cancer cells, providing a potential therapeutic avenue for cancer treatment .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting points may vary based on purity but are generally within the range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Stability under various pH conditions can be assessed through degradation studies.

Relevant Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into functional groups and molecular interactions, confirming structural integrity during synthesis .

Applications

4-{3-[7-(4-Methylpiperazin-1-YL)-1H-Benzimidazol-2-YL]-1H-Indazol-6-YL}aniline has significant scientific uses:

  • Anticancer Research: Due to its kinase inhibitory properties, it is being investigated as a potential anticancer agent targeting specific pathways involved in tumor growth.
  • Drug Development: The compound serves as a lead structure for developing novel therapeutics aimed at various diseases linked to dysregulated kinase activity.
Design Rationale and Molecular Architecture of 4-{3-[7-(4-Methylpiperazin-1-Yl)-1H-Benzimidazol-2-Yl]-1H-Indazol-6-Yl}aniline

Structural Motifs and Isoform Selectivity in Kinase Inhibition

The core structure of 4-{3-[7-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl}aniline integrates complementary pharmacophores that confer distinctive kinase inhibition profiles. The molecule features a 1H-indazole scaffold directly linked to a 1H-benzimidazole system via a covalent bond at the indazole C3 and benzimidazole C2 positions. This planar, electron-rich bi-heterocyclic system facilitates deep insertion into the adenine-binding pocket of kinase ATP-binding sites, with the central indazole nitrogen (N1) forming a critical hydrogen bond with the kinase hinge region backbone [7]. The 6-phenylaniline extension provides additional hydrophobic contacts within a selective pocket, while the 4-methylpiperazine moiety at the benzimidazole 7-position projects toward solvent-accessible regions, enabling isoform discrimination [1].

Crystallographic studies of the compound bound to CDK-2 (PDB: 3F5X) revealed that the benzimidazole nitrogen (N3) participates in a water-mediated hydrogen bond network with Glu81 and Leu83, stabilizing the DFG-in conformation. This binding mode contrasts with PKCζ inhibition, where the compound induces a unique C-helix orientation that accommodates the 4-methylpiperazine substituent without steric clash with the gatekeeper residue [7]. The compound demonstrates remarkable selectivity for PKCζ (IC₅₀ = 38 nM) over other PKC isoforms (α, βII, γ, δ, ε, μ, θ, η, ι/λ; IC₅₀ > 1 µM) and maintains >100-fold selectivity against CDK-2 despite structural similarities in their ATP-binding pockets [6] [7]. Kinome-wide profiling across 37 kinases confirmed this selectivity pattern, with only minimal off-target inhibition observed against kinases bearing analogous hydrophilic channels adjacent to the ATP cleft [7].

Table 1: Kinase Selectivity Profile of 4-{3-[7-(4-Methylpiperazin-1-yl)-1H-Benzimidazol-2-yl]-1H-Indazol-6-Yl}aniline

KinaseIC₅₀ (nM)Selectivity Fold (vs PKCζ)
PKCζ381
PKCα>1000>26
PKCβII>1000>26
PKCγ>1000>26
CDK24200110
EGFR>10000>263
VEGFR2>10000>263

Rational Drug Design: Integration of Indazole and Benzimidazole Scaffolds

The strategic fusion of indazole and benzimidazole heterocycles originated from structure-activity relationship (SAR) studies targeting ATP-competitive inhibitors with improved kinase selectivity. The 1H-indazole-3-yl linkage was selected for its bioisosteric equivalence to purine nucleobases while providing enhanced metabolic stability over imidazo[4,5-b]pyridine scaffolds. Molecular modeling revealed that the 124° dihedral angle between the indazole and benzimidazole planes optimally positions the benzimidazole 7-substituent toward solvent-exposed regions, minimizing entropic penalties upon binding [7]. The 6-anilinyl extension on the indazole scaffold was introduced to engage with hydrophobic regions adjacent to the ATP-binding site, with the para-amino group forming a critical hydrogen bond with Thr183 in PKCζ, as confirmed through mutagenesis studies [7].

The benzimidazole moiety serves as a versatile scaffold for substituent diversification at the 4, 5, 6, and 7 positions. Systematic optimization identified that electron-donating groups at the benzimidazole 5-position diminished CDK-2 affinity while maintaining PKCζ inhibition. However, substitution at the 7-position proved optimal for modulating selectivity, with the 4-methylpiperazin-1-yl group providing the most favorable balance between potency and kinase selectivity [3] [7]. This design overcame the intrinsic selectivity limitations of first-generation inhibitors that exhibited equipotent inhibition across PKC isoforms and CDK family members due to insufficient exploitation of unique residue interactions in the target kinases [3].

Patent analysis of kinase inhibitor development (WO2003018021A1) indicates that the indazole-benzimidazole architecture represents a privileged scaffold for type I kinase inhibitors targeting the ATP-binding site. The structural rigidity of this fused system prevents rotameric flexibility that could lead to promiscuous binding across diverse kinases. Additionally, the benzimidazole nitrogen atoms serve as hydrogen bond acceptors that mimic protein-ligand interactions typically mediated by the ATP adenine ring, contributing to high binding affinity despite molecular weight constraints [3].

Role of the 4-Methylpiperazine Substituent in Target Binding Affinity

The 4-methylpiperazin-1-yl group at the benzimidazole 7-position serves multiple critical functions in molecular recognition and drug-like properties. Crystallographic evidence (PDB: 3F5X) demonstrates that the piperazine ring extends into a solvent-exposed channel present in both PKCζ and CDK-2. In PKCζ, the terminal methyl group forms favorable hydrophobic interactions with Pro206 and Leu143, while the protonated N4 nitrogen establishes a salt bridge with Glu139 in the catalytic loop [7]. This ionic interaction is absent in CDK-2 due to differing electrostatic environments in the analogous region, explaining the compound's significant selectivity for PKCζ. Mutagenesis studies replacing Glu139 with glutamine in PKCζ resulted in a 15-fold reduction in binding affinity, confirming the critical nature of this ionic interaction [1].

Beyond direct target engagement, the 4-methylpiperazine moiety significantly modulates physicochemical properties. The basic center (pKₐ ≈ 7.5) enhances aqueous solubility (>150 µM at physiological pH) through protonation, while simultaneously reducing plasma protein binding (85% vs >95% for non-basic analogs) [1]. Molecular dynamics simulations reveal that the piperazine's conformational flexibility allows adaptation to minor structural variations among kinase isoforms, explaining the compound's maintained potency against clinically relevant PKCζ mutants. The methyl group optimally balances basicity and lipophilicity, preventing excessive membrane partitioning that could limit intracellular accumulation while maintaining sufficient permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) [1] [7].

SAR studies of piperazine substitutions demonstrated that N-methylation provided the optimal balance between potency and selectivity. Larger N-alkyl groups (ethyl, isopropyl) diminished PKCζ affinity by 3-10 fold, likely due to steric clash with Leu143. Removal of the methyl group (piperazine analog) increased CDK-2 inhibition 8-fold due to enhanced hydrogen bonding with Asp86, while N-acetylation abolished cellular activity, possibly due to reduced membrane permeability or altered ionization state [1]. These findings underscore the precision required in tuning terminal substituents on solvent-exposed moieties for optimal selectivity profiles.

Table 2: Structural Analogs and Their Biological Activities

Compound ModificationPKCζ IC₅₀ (nM)CDK-2 IC₅₀ (nM)Selectivity Ratio (CDK-2/PKCζ)
4-{3-[7-(4-Methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl}aniline384200110
7-Morpholino analog125310025
7-(Dimethylamino) analog210290014
Piperazine (unmethylated) analog675207.8
7-Methoxy analog>1000>10000-
3-(Piperidin-4-yl)propoxy analog42110026

The molecular design of 4-{3-[7-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl}aniline exemplifies sophisticated structure-based optimization strategies for kinase inhibitors. Its architectural framework successfully integrates complementary heterocyclic systems with strategically positioned substituents that exploit subtle differences in kinase ATP-binding sites. The 4-methylpiperazine substituent exemplifies how solvent-exposed moieties can be engineered to confer both potency and selectivity through targeted ionic interactions while maintaining favorable drug-like properties. This compound serves as a valuable template for developing isoform-selective kinase inhibitors targeting therapeutic applications in oncology and inflammatory diseases where PKCζ plays pivotal pathophysiological roles.

Table 3: Key Structural Features and Their Functional Roles

Molecular FeatureStructural RoleBiological Function
1H-Indazole coreATP-mimetic scaffoldH-bond donation to hinge region (N1H)
Benzimidazole fusionPlanar extensionπ-Stacking with Phe82 (CDK2) and Phe169 (PKCζ)
6-Anilinyl groupHydrophobic extensionOccupation of selectivity pocket; H-bond with Thr183 (PKCζ)
4-Methylpiperazin-1-ylSolvent-directed substituentSalt bridge with Glu139 (PKCζ); solubility enhancement
Dihedral angle (~124°)Spatial orientationOptimal positioning of substituents in binding cleft

Properties

CAS Number

1132609-87-0

Product Name

4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline

IUPAC Name

4-[3-[4-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl]aniline

Molecular Formula

C25H25N7

Molecular Weight

423.524

InChI

InChI=1S/C25H25N7/c1-31-11-13-32(14-12-31)22-4-2-3-20-24(22)28-25(27-20)23-19-10-7-17(15-21(19)29-30-23)16-5-8-18(26)9-6-16/h2-10,15H,11-14,26H2,1H3,(H,27,28)(H,29,30)

InChI Key

LPSCCOBGZSKECZ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC3=C2N=C(N3)C4=NNC5=C4C=CC(=C5)C6=CC=C(C=C6)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.